molecular formula C10H9IN2 B2355034 1-benzyl-3-iodo-1H-pyrazole CAS No. 1026893-32-2

1-benzyl-3-iodo-1H-pyrazole

Cat. No.: B2355034
CAS No.: 1026893-32-2
M. Wt: 284.1
InChI Key: MOWNQEYFXDLQQA-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 3 and a benzyl group at position 1 makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-benzyl-3-iodo-1H-pyrazole can be achieved through several methods:

  • Cyclization of Hydrazones: : One common method involves the cyclization of hydrazones derived from benzyl hydrazine and appropriate 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, followed by iodination using iodine or an iodine-containing reagent.

  • Direct Iodination: : Another method involves the direct iodination of 1-benzyl-1H-pyrazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

  • Industrial Production: : Industrially, the synthesis may involve multi-step processes starting from readily available precursors. The reaction conditions are optimized for high yield and purity, often involving catalytic amounts of transition metals and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Benzyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

  • Substitution Reactions: : The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide can yield 1-benzyl-3-methoxy-1H-pyrazole.

  • Oxidation and Reduction: : The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom, yielding 1-benzyl-1H-pyrazole.

  • Coupling Reactions: : The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira couplings, forming carbon-carbon bonds with aryl or alkynyl groups.

Scientific Research Applications

1-Benzyl-3-iodo-1H-pyrazole has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and anti-microbial agents.

  • Organic Synthesis: : The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable tool for constructing diverse molecular architectures.

  • Material Science: : It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

1-Benzyl-3-iodo-1H-pyrazole can be compared with other similar compounds:

    1-Benzyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    3-Iodo-1H-pyrazole: Lacks the benzyl group, which may reduce its lipophilicity and biological activity.

    1-Benzyl-3-chloro-1H-pyrazole: Similar in structure but with a chlorine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.

Biological Activity

1-Benzyl-3-iodo-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family, characterized by its unique structural features, including an iodine atom at position 3 and a benzyl group at position 1. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a subject of extensive research.

Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have demonstrated efficacy against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 .
  • Antitumor Activity : There is emerging evidence supporting the potential anticancer effects of pyrazole derivatives. Compounds structurally related to this compound have been tested for their ability to inhibit tumor cell proliferation in various cancer models .

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

  • Enzyme Inhibition : The iodine atom in the compound enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify enzyme activity .
  • Cellular Pathways : Pyrazoles influence various biochemical pathways, leading to alterations in cellular processes such as apoptosis and inflammation .

Case Studies

Several studies have highlighted the biological activities of this compound and related compounds:

  • Antimicrobial Study : A study conducted by Burguete et al. synthesized novel pyrazoles and tested them against E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting a promising avenue for developing new antibiotics .
  • Anti-inflammatory Research : In a study examining the anti-inflammatory properties of various pyrazoles, compounds similar to this compound were found to significantly reduce carrageenan-induced edema in mice, demonstrating their potential as anti-inflammatory agents comparable to indomethacin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

CompoundKey FeaturesBiological Activity
1-Benzyl-1H-pyrazole Lacks iodine; less reactiveLower antimicrobial activity
3-Iodo-1H-pyrazole Lacks benzyl group; reduced lipophilicityModerate activity against bacteria
1-Benzyl-3-chloro-1H-pyrazole Chlorine instead of iodine; different reactivityVaries; typically lower than iodine counterparts

Properties

IUPAC Name

1-benzyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNQEYFXDLQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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